Methyl acetate-PEG1

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

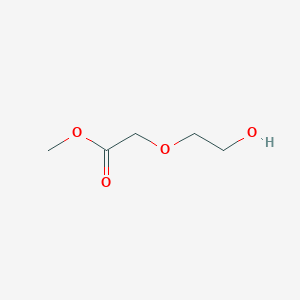

methyl 2-(2-hydroxyethoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c1-8-5(7)4-9-3-2-6/h6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYKVGWVNSDLZBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Hydrophilicity of Methyl Acetate-PEG1 Linkers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the hydrophilicity of the Methyl acetate-PEG1 linker, a functionalized short-chain polyethylene glycol (PEG) spacer used in advanced bioconjugation applications such as Proteolysis Targeting Chimeras (PROTACs). The inherent properties of this linker, particularly its hydrophilicity, are critical for modulating the physicochemical characteristics of novel therapeutics.

The strategic inclusion of hydrophilic linkers is a cornerstone of modern drug design, particularly for complex molecules like Antibody-Drug Conjugates (ADCs) and PROTACs.[1] These linkers help to overcome challenges associated with the hydrophobicity of many potent therapeutic payloads.[2][3] The addition of a PEG moiety, even a short one, can significantly enhance aqueous solubility, improve stability by preventing aggregation, and lead to more favorable pharmacokinetic profiles, ultimately widening the therapeutic window of the conjugate.[1][4][5]

Physicochemical Properties and Quantitative Hydrophilicity

The "this compound" linker is a bifunctional spacer containing a single polyethylene glycol unit.[6] This PEG1 unit, consisting of two ethylene oxide subunits (-CH2-CH2-O-), is the primary determinant of the linker's hydrophilic nature.[7] The ether oxygen atoms in the PEG backbone readily form hydrogen bonds with water, enhancing the aqueous solubility of the entire conjugate.[7][8]

Hydrophilicity is quantitatively measured by the partition coefficient (P), which describes the equilibrium distribution of a compound between an organic phase (typically n-octanol) and an aqueous phase.[9] This value is almost always expressed in its logarithmic form, LogP.

-

LogP > 0: Indicates a preference for the organic phase (lipophilic/hydrophobic).

-

LogP < 0: Indicates a preference for the aqueous phase (hydrophilic).

-

LogP = 0: Indicates equal distribution between the two phases.

While experimentally determined data for the this compound linker is not publicly available, data for structurally analogous short-chain PEG linkers demonstrate their hydrophilic character. A calculated LogP for the closely related THP-PEG1-alcohol, for instance, is negative, indicating hydrophilicity.[10]

Table 1: Hydrophilicity Data for Representative Short PEG Linkers

| Compound Name | Structure | LogP Value | Method | Reference |

| THP-PEG1-alcohol | Tetrahydropyranyl ether of a single PEG unit | -0.38 | Calculated | [10] |

| Amino-PEG2-Alcohol | H₂N-(CH₂)₂-O-(CH₂)₂-OH | -1.1 (approx.) | Calculated | (ChemDraw) |

| Methoxy-PEG3-Acid | CH₃O-(CH₂CH₂O)₃-COOH | -0.5 (approx.) | Calculated | (ChemDraw) |

Note: LogP values for Amino-PEG2-Alcohol and Methoxy-PEG3-Acid are estimations based on chemical structure and are provided for comparative purposes.

The Role of Linker Hydrophilicity in Bioconjugate Performance

The hydrophilicity imparted by the PEG1 unit is not merely an incidental property but a critical design feature that directly influences the overall performance of a bioconjugate like an ADC or PROTAC.

Caption: Impact of linker hydrophilicity on bioconjugate properties.

Application Context: Mechanism of Action in Antibody-Drug Conjugates (ADCs)

To understand the importance of the linker, it is useful to visualize its role within the broader mechanism of action of an ADC. The linker must be stable enough to remain intact in systemic circulation but allow for the release of the cytotoxic payload once inside the target cancer cell.[][12]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. adcreview.com [adcreview.com]

- 5. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. purepeg.com [purepeg.com]

- 8. chempep.com [chempep.com]

- 9. acdlabs.com [acdlabs.com]

- 10. THP-PEG1-alcohol | CAS#:2162-31-4 | Chemsrc [chemsrc.com]

- 12. purepeg.com [purepeg.com]

An In-depth Technical Guide on the Physicochemical Characteristics of a Methyl Acetate-PEG Conjugate for Drug Design

Executive Summary

The strategic modification of drug candidates with small, functionalized linkers is a cornerstone of modern medicinal chemistry, aimed at optimizing pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the physicochemical characteristics of a model conjugate formed from methyl acetate and a single polyethylene glycol (PEG) unit. For clarity and chemical accuracy, this entity, referred to as "Methyl acetate-PEG1," is defined as 2-methoxyethyl acetate (CAS No. 110-49-6). This document details its key physicochemical properties, outlines experimental protocols for their determination, and discusses the implications for drug design. All quantitative data are presented in structured tables, and key experimental and logical workflows are visualized using diagrams.

Introduction: Defining "this compound" as 2-Methoxyethyl Acetate

In drug design, the covalent attachment of polyethylene glycol (PEGylation) is a widely used strategy to improve the solubility, stability, and pharmacokinetic properties of therapeutic molecules. While long-chain PEGs are common, small, well-defined PEG units can act as valuable linkers or fragments. The term "this compound" is not a standard chemical descriptor. For the purpose of this guide, it is interpreted as the ester formed between acetic acid and the monomethyl ether of ethylene glycol (a single PEG unit). This structure is chemically named 2-methoxyethyl acetate .

This molecule combines the features of a methyl ester, a known bio-labile group often used in prodrugs, with a short, hydrophilic ether linkage characteristic of PEG. Understanding the physicochemical profile of this model compound is crucial for predicting its behavior as a fragment, linker, or promoiety in more complex drug candidates.

Physicochemical Characteristics

The properties of 2-methoxyethyl acetate are critical for its potential application in drug design. Key parameters such as solubility, lipophilicity, and stability directly influence the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of any drug candidate incorporating this moiety.

Summary of Quantitative Data

The following tables summarize the key physicochemical properties of 2-methoxyethyl acetate.

Table 1: General and Physical Properties of 2-Methoxyethyl Acetate

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₀O₃ | [1] |

| Molecular Weight | 118.13 g/mol | [1] |

| Appearance | Colorless liquid with a mild, ether-like odor | [1][2] |

| Boiling Point | 145 °C | [2][3] |

| Melting Point | -65 °C | [2][3] |

| Density | 1.009 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.402 | [2] |

| Vapor Pressure | 0.27 kPa (2.0 mmHg) at 20 °C | [3] |

| Flash Point | 45-46 °C (closed cup) |

Table 2: Solubility and Partitioning Behavior of 2-Methoxyethyl Acetate

| Property | Value | Significance in Drug Design | Source(s) |

| Water Solubility | Miscible | High water solubility is crucial for bioavailability and formulation of parenteral drugs. | [3] |

| LogP (o/w) | 0.475 (estimated) | Indicates a hydrophilic character, which can improve the solubility of a parent drug. | [4] |

| Solubility in Organic Solvents | Soluble in alcohol, ether, acetone, methanol | Versatility in formulation and during synthesis and purification steps. | [2] |

Chemical Stability and Reactivity

The chemical stability of a linker or promoiety is paramount, as it must remain intact until it reaches its target or is intentionally cleaved.

-

Hydrolysis: As an ester, 2-methoxyethyl acetate is susceptible to hydrolysis under both acidic and basic conditions, yielding 2-methoxyethanol and acetic acid.[2] The reaction is reported to be slow in neutral water but is accelerated by acids and bases.[2] Hydrolysis half-lives of 140 days at pH 7 and 14 days at pH 8 have been reported, suggesting reasonable stability under physiological conditions but susceptibility to basic environments.[5]

-

Peroxide Formation: Like other ethers, this compound can potentially form explosive peroxides and should be checked for peroxides before distillation.[6]

-

Incompatibilities: It is incompatible with strong acids, strong bases, strong oxidants, and nitrates.[7]

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation of molecules incorporating the 2-methoxyethyl acetate moiety.

Table 3: Key Spectroscopic Features for 2-Methoxyethyl Acetate

| Spectroscopy | Key Peaks / Signals (Expected) | Interpretation | Source(s) |

| ¹H NMR | Singlet (~2.0 ppm, 3H), Singlet (~3.3 ppm, 3H), Triplet (~3.5 ppm, 2H), Triplet (~4.2 ppm, 2H) | Acetate methyl (CH₃-C=O), Methoxy methyl (CH₃-O), Methoxy-adjacent methylene (O-CH₂), Ester-adjacent methylene (O-CH₂) | [5][8] |

| IR Spectroscopy | Strong C=O stretch (~1740 cm⁻¹), Strong C-O stretches (1300-1000 cm⁻¹) | Carbonyl group of the ester, Ether and ester C-O bonds | [9][10] |

Experimental Protocols for Physicochemical Profiling

Accurate determination of physicochemical properties is fundamental in drug discovery. The following are detailed methodologies for key experiments.

Determination of Octanol-Water Partition Coefficient (LogP)

The shake-flask method is the gold standard for LogP determination.

Methodology: Shake-Flask Method

-

Preparation: Prepare mutually saturated solutions of n-octanol and a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Dissolution: Accurately weigh and dissolve a sample of 2-methoxyethyl acetate in the n-octanol phase.

-

Partitioning: Add a precise volume of the aqueous phase to the n-octanol solution in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 1-2 hours) to allow equilibrium to be reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of the analyte in each phase using a suitable analytical technique, such as HPLC-UV or GC-FID.

-

Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous])

Caption: Workflow for LogP determination via the shake-flask method.

Aqueous Solubility Assessment

Thermodynamic solubility provides the true equilibrium solubility of a compound.

Methodology: Shake-Flask Thermodynamic Solubility

-

Sample Preparation: Add an excess amount of 2-methoxyethyl acetate to a vial containing a known volume of aqueous buffer (e.g., PBS, pH 7.4).

-

Equilibration: Seal the vial and agitate it at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium between the dissolved and undissolved compound is reached.

-

Filtration: Filter the suspension to remove the undissolved solid. A low-binding filter (e.g., PVDF) is recommended.

-

Quantification: Analyze the clear filtrate using a calibrated HPLC-UV or other suitable analytical method to determine the concentration of the dissolved compound.

-

Reporting: The resulting concentration is reported as the thermodynamic solubility in units such as mg/mL or µM.

Chemical Stability (Hydrolysis) Study

This protocol assesses the stability of the ester linkage under physiological conditions.

Methodology: HPLC-Based Stability Assay

-

Stock Solution: Prepare a concentrated stock solution of 2-methoxyethyl acetate in an organic solvent (e.g., acetonitrile).

-

Incubation: Dilute the stock solution into separate vials containing buffers at different pH values (e.g., pH 1.2 for simulated gastric fluid, pH 7.4 for physiological conditions). The final organic solvent concentration should be low (<1%) to avoid affecting the stability.

-

Time Points: Incubate the solutions at a constant temperature (e.g., 37 °C). At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

-

Reaction Quenching: Quench the hydrolysis reaction immediately by adding the aliquot to a vial containing a suitable solvent or by freezing.

-

Analysis: Analyze all samples by a validated HPLC method to measure the peak area of the remaining parent compound.

-

Data Analysis: Plot the natural logarithm of the parent compound concentration versus time. The degradation rate constant (k) is the negative of the slope. The half-life (t₁/₂) can be calculated as 0.693 / k.

References

- 1. 2-METHOXYETHYL ACETATE (METHYL CELLOSOLVE ACETATE; ETHYLENE GLYCOL METHYL ACETATE) | Occupational Safety and Health Administration [osha.gov]

- 2. 2-Methoxyethyl acetate | 110-49-6 [chemicalbook.com]

- 3. ICSC 0476 - 2-METHOXYETHYL ACETATE [inchem.org]

- 4. 2-methoxyethyl acetate, 3938-96-3 [thegoodscentscompany.com]

- 5. Ethylene glycol monomethyl ether acetate | C5H10O3 | CID 8054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ICSC 0476 - 2-METHOXYETHYL ACETATE [chemicalsafety.ilo.org]

- 7. 2-Ethoxyethyl acetate - Wikipedia [en.wikipedia.org]

- 8. 2-Methoxyethyl acetate(110-49-6) 1H NMR [m.chemicalbook.com]

- 9. 2-Methoxyethyl acetate(110-49-6) IR Spectrum [chemicalbook.com]

- 10. Acetic acid, 2-methoxyethyl ester [webbook.nist.gov]

Methodological & Application

Application Notes and Protocols for Incorporating Methyl acetate-PEG1 into a PROTAC Design

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Role of Linkers

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the cell's natural protein disposal system to selectively degrade target proteins of interest (POIs). A PROTAC molecule is comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent degradation of the POI.

Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design due to their ability to enhance solubility and cell permeability. The length and composition of the PEG linker must be carefully optimized for each specific PROTAC, as these factors significantly impact its degradation efficiency. Methyl acetate-PEG1 is a short, PEG-based linker that can be utilized in the synthesis of PROTACs. Its incorporation can modulate the physicochemical properties of the resulting PROTAC, potentially influencing its efficacy and pharmacokinetic profile.

Designing a PROTAC with a this compound Linker

The rational design of a PROTAC incorporating a this compound linker involves a systematic approach to optimize its biological activity. The choice of the exit vector on both the POI ligand and the E3 ligase ligand is crucial for proper linker attachment and optimal ternary complex formation. The relatively short and flexible nature of the this compound linker may be advantageous in scenarios where the two protein surfaces are in close proximity.

Key Design Considerations:

-

Attachment Points: The linker should be connected to solvent-exposed regions of the POI and E3 ligase ligands to minimize disruption of their binding affinities.

-

Linker Length and Flexibility: The length of the this compound linker is fixed, providing a specific spatial separation between the two ligands. Its flexibility can allow for the necessary conformational adjustments to facilitate ternary complex formation.

-

Physicochemical Properties: The incorporation of the PEG moiety is intended to improve solubility and permeability. However, the overall properties of the final PROTAC will be a composite of the two ligands and the linker.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC with a this compound Linker

This protocol describes a general two-step synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional this compound linker. This example assumes the POI ligand has a free amine and the E3 ligase ligand has a carboxylic acid.

Materials:

-

POI ligand with

Application Notes and Protocols for Cellular Assays Using Methyl Acetate-PEG1-Containing PROTACs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of two distinct ligands connected by a chemical linker. One ligand binds to the protein of interest (POI), while the other recruits an E3 ubiquitin ligase. The linker is a critical component that influences the PROTAC's efficacy, solubility, and cell permeability.[3][4]

Methyl acetate-PEG1 is a polyethylene glycol (PEG)-based linker utilized in the synthesis of PROTACs.[5] PEG linkers are frequently employed due to their ability to enhance the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[6] The length and composition of the PEG linker are crucial for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.[7][]

These application notes provide a comprehensive guide for the use of a hypothetical PROTAC containing a this compound linker in key cell-based assays to evaluate its efficacy and mechanism of action.

PROTAC Mechanism of Action

A PROTAC containing a this compound linker functions by inducing the degradation of a target protein through the ubiquitin-proteasome pathway. The process can be summarized in the following steps:

-

Ternary Complex Formation: The PROTAC simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. The flexibility and length of the this compound linker are critical for achieving a productive conformation of this complex.

-

Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the POI, marking it for degradation.

-

Proteasomal Degradation: The poly-ubiquitinated POI is recognized and degraded by the 26S proteasome.

-

PROTAC Recycling: The PROTAC is released and can induce the degradation of another POI molecule, acting catalytically.

PROTAC-mediated protein degradation pathway.

Experimental Protocols

To evaluate the efficacy of a PROTAC containing a this compound linker, a series of cell-based assays should be performed. The following protocols provide detailed methodologies for assessing protein degradation, cell viability, and target engagement.

Protein Degradation Assay via Western Blot

Western blotting is a fundamental technique to quantify the reduction in the levels of the target protein following treatment with the PROTAC.[1]

Experimental Workflow:

Workflow for Western blot analysis of PROTAC-induced protein degradation.

Protocol:

-

Cell Seeding: Plate the desired cell line in 6-well plates at a density that ensures 70-80% confluency at the time of harvest and allow them to adhere overnight.[9]

-

PROTAC Treatment: Treat the cells with a range of concentrations of the this compound-containing PROTAC (e.g., 0.1 nM to 10 µM) for various time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).[9]

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[1]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[9]

-

SDS-PAGE and Western Blot:

-

Denature the protein lysates by boiling in Laemmli buffer.[1]

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[1]

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[1]

-

Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.[9]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

-

Detect the signal using an ECL substrate and an imaging system.[9]

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[1]

Quantitative Data Summary:

| Parameter | Description |

| DC50 | The concentration of the PROTAC that induces 50% degradation of the target protein. |

| Dmax | The maximum percentage of target protein degradation achieved. |

Cell Viability/Cytotoxicity Assay

This assay determines the effect of target protein degradation on cell viability or proliferation. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method that measures ATP levels as an indicator of metabolically active cells.[10]

Protocol:

-

Cell Seeding: Seed cells in a 96-well opaque-walled plate at an appropriate density.

-

PROTAC Treatment: Treat the cells with a serial dilution of the this compound-containing PROTAC for a predetermined time (e.g., 24, 48, 72 hours).

-

Assay Procedure:

-

Data Measurement: Record the luminescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle-treated control and plot the results to determine the concentration-dependent effect on cell viability.

Quantitative Data Summary:

| Parameter | Description |

| IC50/GI50 | The concentration of the PROTAC that causes 50% inhibition of cell growth or viability. |

Target Engagement Assay: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm that the PROTAC directly binds to its intended target protein within the complex environment of the cell.[12][13] Ligand binding can alter the thermal stability of the target protein.[14]

Experimental Workflow:

References

- 1. benchchem.com [benchchem.com]

- 2. precisepeg.com [precisepeg.com]

- 3. The Essential Role of Linkers in PROTACs [axispharm.com]

- 4. nbinno.com [nbinno.com]

- 5. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 6. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 7. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. ulab360.com [ulab360.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. pelagobio.com [pelagobio.com]

- 13. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

troubleshooting low degradation efficiency with Methyl acetate-PEG1 PROTACs

Welcome to the technical support center for Methyl acetate-PEG1 PROTACs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low degradation efficiency and other common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for a PROTAC?

A1: Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[1] A PROTAC consists of three components: a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[2] By binding to both the POI and an E3 ligase simultaneously, the PROTAC forms a ternary complex (POI-PROTAC-E3 ligase).[2] This proximity induces the E3 ligase to tag the POI with ubiquitin molecules, marking it for degradation by the 26S proteasome.[1][3] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.[3]

Q2: What is the role of the this compound linker in my PROTAC?

A2: The linker is a critical component that connects the target-binding and E3 ligase-binding moieties of the PROTAC.[4] Its length, composition, and flexibility are crucial for the proper formation and stability of the ternary complex.[][6] Polyethylene glycol (PEG) linkers, such as the this compound linker, are commonly used to improve the solubility and physicochemical properties of PROTACs.[4][7] The optimal linker length and composition must be determined empirically for each specific target and E3 ligase pair to ensure efficient degradation.[][6][8]

Q3: What are the common reasons for low degradation efficiency with my this compound PROTAC?

A3: Low degradation efficiency can stem from several factors:

-

Poor Cell Permeability: PROTACs are often large molecules and may have difficulty crossing the cell membrane to reach their intracellular targets.[9][10] The physicochemical properties of the linker can significantly influence permeability.[11]

-

Inefficient Ternary Complex Formation: The PROTAC may bind to the target protein and the E3 ligase individually but fail to bring them together effectively into a stable and productive ternary complex.[9][10] The linker's length and flexibility play a crucial role here.[]

-

Incorrect E3 Ligase Choice: The selected E3 ligase may not be expressed at sufficient levels in the experimental cell line or may not be a suitable partner for the target protein.[9][12]

-

The "Hook Effect": At very high concentrations, PROTACs can form more binary complexes (PROTAC-target or PROTAC-E3 ligase) than the productive ternary complex, leading to a decrease in degradation efficiency.[9]

-

PROTAC Instability: The PROTAC molecule may be unstable in the cell culture medium or inside the cell.[9]

Troubleshooting Guide

Issue 1: Little to no degradation of the target protein is observed.

This is a common issue that can be addressed by systematically evaluating several aspects of the experimental setup.

Troubleshooting Workflow

Caption: A logical workflow for troubleshooting the lack of PROTAC activity.

Potential Causes and Solutions

| Potential Cause | Suggested Action | Relevant Experiment(s) |

| Poor Cell Permeability | Modify the linker to improve physicochemical properties.[9] Consider adding solubilizing groups or using formulation strategies. | Cellular uptake assays, computational modeling of ADME properties. |

| Lack of Target or E3 Ligase Engagement | Confirm that the PROTAC binds to both the target protein and the E3 ligase individually. | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Fluorescence Polarization (FP) Assay.[13][14] |

| Inefficient Ternary Complex Formation | The linker may be too long, too short, or too rigid/flexible.[][10] Synthesize and test a library of PROTACs with different linker lengths and compositions.[4] | Ternary Complex Formation Assays (SPR, ITC, NanoBRET).[15][16][17] |

| Incorrect E3 Ligase Choice | The chosen E3 ligase may not be expressed in the cell line or may not be compatible with the target protein.[9][12] | Western blot to confirm E3 ligase expression. Consider using a PROTAC that recruits a different E3 ligase.[18][19] |

| PROTAC Instability | The PROTAC may be degrading in the experimental conditions. | Assess the chemical stability of the PROTAC in cell culture media over time using LC-MS. |

Issue 2: A "Hook Effect" is observed, with decreased degradation at high concentrations.

The hook effect is a characteristic phenomenon for PROTACs where the degradation efficiency decreases at high concentrations.[9]

PROTAC "Hook Effect"

Caption: At high concentrations, PROTACs can form non-productive binary complexes.

Solutions

| Action | Description |

| Perform a Wide Dose-Response Curve | Test the PROTAC over a broad range of concentrations (e.g., from picomolar to micromolar) to identify the optimal concentration for maximal degradation and to fully characterize the bell-shaped curve.[9] |

| Use Lower Concentrations | The "sweet spot" for maximal degradation is often in the nanomolar to low micromolar range.[9] |

| Enhance Ternary Complex Cooperativity | Design PROTACs that favor the formation of the ternary complex over the binary complexes. This can be achieved by optimizing the linker and the binding interfaces.[9] |

Quantitative Data Summary

The following tables provide example data that can be generated from the recommended experimental protocols to assess PROTAC performance.

Table 1: Degradation Potency and Efficacy

| PROTAC Variant | DC50 (nM) | Dmax (%) |

| This compound | 50 | 90 |

| Methyl acetate-PEG2 | 25 | 95 |

| Methyl acetate-PEG3 | 100 | 80 |

| Control (No PROTAC) | N/A | 0 |

DC50: Concentration of PROTAC that results in 50% degradation of the target protein.[20] Dmax: Maximum percentage of protein degradation achieved.[20]

Table 2: Binding Affinities and Ternary Complex Cooperativity

| PROTAC Variant | Target Binding (KD, nM) | E3 Ligase Binding (KD, nM) | Ternary Complex Cooperativity (α) |

| This compound | 200 | 500 | 5 |

| Methyl acetate-PEG2 | 150 | 450 | 10 |

| Methyl acetate-PEG3 | 300 | 600 | 2 |

KD: Dissociation constant, a measure of binding affinity. α (alpha): Cooperativity factor. α > 1 indicates positive cooperativity, meaning the binding of one protein enhances the binding of the other.[17]

Experimental Protocols

Western Blot for PROTAC-Induced Degradation

This protocol is used to quantify the amount of target protein remaining in cells after treatment with a PROTAC.[20]

Materials:

-

Cell culture reagents

-

PROTAC compound and vehicle control (e.g., DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a specific duration (e.g., 24 hours). Include a vehicle-only control.[20]

-

Cell Lysis: Wash cells with ice-cold PBS and add lysis buffer. Collect the lysate and centrifuge to remove cell debris.[20]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[20]

-

Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples to denature the proteins.[20]

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[20]

-

Immunoblotting: Block the membrane and incubate with primary antibodies overnight. Wash and incubate with the secondary antibody.[20]

-

Detection and Analysis: Add chemiluminescent substrate and capture the signal. Quantify band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control.[20]

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR can be used to measure the kinetics and affinity of binary and ternary complex formation in real-time.[15][21][22]

Materials:

-

SPR instrument and sensor chips

-

Purified target protein and E3 ligase complex

-

PROTAC compound

-

Running buffer

Procedure:

-

Immobilization: Immobilize the E3 ligase onto the sensor chip surface.

-

Binary Binding Analysis: Flow different concentrations of the PROTAC over the immobilized E3 ligase to measure the binary binding affinity (KD).

-

Ternary Binding Analysis: Premix the PROTAC with a saturating concentration of the target protein. Flow this mixture over the immobilized E3 ligase to measure the ternary complex formation and stability.[15][21]

-

Data Analysis: Analyze the sensorgrams to determine the association rate (kon), dissociation rate (koff), and dissociation constant (KD) for both binary and ternary interactions. Calculate the cooperativity factor (α = KD_binary / KD_ternary).[21]

In-Cell Target Ubiquitination Assay

This assay confirms that the PROTAC is inducing the ubiquitination of the target protein.[23]

Materials:

-

Cells expressing the target protein

-

PROTAC compound

-

Proteasome inhibitor (e.g., MG132)

-

Lysis buffer

-

Antibody for immunoprecipitation of the target protein

-

Antibody against ubiquitin

-

Protein A/G beads

Procedure:

-

Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor. The proteasome inhibitor prevents the degradation of the ubiquitinated protein, allowing it to accumulate.

-

Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody and protein A/G beads.

-

Western Blot: Elute the immunoprecipitated proteins and separate them by SDS-PAGE. Perform a Western blot using an anti-ubiquitin antibody to detect the ubiquitinated target protein.

PROTAC Mechanism of Action

References

- 1. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chempep.com [chempep.com]

- 8. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Identification of Suitable Target/E3 Ligase Pairs for PROTAC Development using a Rapamycin-induced Proximity Assay (RiPA) [elifesciences.org]

- 13. tandfonline.com [tandfonline.com]

- 14. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ternary Complex Formation [promega.com]

- 17. Ternary Complex Formation Assays | Domainex [domainex.co.uk]

- 18. The impact of E3 ligase choice on PROTAC effectiveness in protein kinase degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Exploring the Impact of E3 Ligase Choice on Protein Degrader Effectiveness – Creative Biolabs Protein Degraders Blog [creative-biolabs.com]

- 20. benchchem.com [benchchem.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

Technical Support Center: Overcoming Steric Hindrance with Short PEG Linkers

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using short polyethylene glycol (PEG) linkers, such as Methyl acetate-PEG1, to overcome steric hindrance in bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of bioconjugation?

A1: Steric hindrance is a phenomenon where the three-dimensional shape and size of a molecule impede a chemical reaction. In bioconjugation, this can occur when the reactive groups of a linker and a biomolecule are physically blocked by their own atoms or other parts of the molecules, preventing them from coming into close enough proximity to react.[1] While PEG linkers are often used to reduce steric hindrance between two large molecules, the PEG chain itself can sometimes be the source of hindrance, especially in crowded molecular environments.[1]

Q2: How do short PEG linkers, like this compound, help overcome steric hindrance?

A2: Short PEG linkers act as flexible spacers that create distance between the conjugated molecules.[1][2] This separation can prevent the bulky structures of the biomolecule and the payload from clashing, thereby allowing the reactive ends to access their target functional groups more easily.[1] A this compound linker, with a single ethylene glycol unit, provides a minimal yet effective spacing to alleviate localized steric hindrance without introducing the potential for the linker itself to wrap around and block reactive sites, which can be a concern with very long PEG chains.[1]

Q3: When should I choose a short PEG linker (e.g., PEG1-PEG4) over a longer one?

A3: The choice of PEG linker length is critical and depends on the specific application.

-

Choose short PEG linkers (PEG1-PEG4) when you need to introduce a small, flexible spacer to overcome immediate steric hindrance between two molecules without adding significant size or hydrodynamic radius.[3] They are suitable for payloads with minimal steric bulk and good solubility.[3]

-

Choose longer PEG linkers (e.g., PEG8 and above) when conjugating large, bulky biomolecules or highly hydrophobic payloads.[3] Longer chains provide greater separation and can improve the solubility and stability of the final conjugate.[2][4] However, be mindful that excessively long linkers can sometimes fold back and cause self-hindrance.[1]

Q4: What is the reactivity of the methyl acetate group in a this compound linker?

A4: The methyl acetate group itself is not typically the reactive moiety for bioconjugation. "this compound" linkers are often bifunctional, with the methyl acetate at one end and a reactive functional group at the other end of the PEG1 chain. For instance, a "this compound-NHS ester" would use the NHS ester to react with primary amines on a biomolecule. The methyl acetate end might be part of a molecule designed for a specific purpose, such as in the synthesis of PROTACs where it binds to a target protein or E3 ligase.[5] In some cases, the terminal methyl ester can be hydrolyzed to a carboxylic acid under basic conditions to enable further coupling reactions.[6]

Q5: What are the common reactive groups used with short PEG linkers?

A5: Short PEG linkers are available with a variety of reactive groups to target different functional groups on biomolecules. Common pairings include:

-

N-hydroxysuccinimide (NHS) esters: React with primary amines (e.g., lysine residues) to form stable amide bonds.[7][8]

-

Maleimides: Selectively react with free sulfhydryl groups (e.g., cysteine residues) to form stable thioether bonds.[1][7]

-

Alkynes and Azides: Used for "click chemistry" reactions, which are highly specific and efficient.[9][10]

-

Aldehydes: Can react with amines to form a Schiff base, which can be reduced to a stable secondary amine.[7][8]

Troubleshooting Guides

Issue 1: Low Conjugation Yield

| Potential Cause | Troubleshooting Step | Explanation |

| Suboptimal Reaction Conditions | Optimize pH, temperature, and reaction time. For NHS ester reactions with amines, a pH of 7.0-9.0 is generally recommended.[11] Most conjugations perform well at room temperature for 1-2 hours or at 4°C overnight.[1] | The reactivity of functional groups is highly dependent on the reaction environment. Incorrect pH can lead to protonation or deprotonation of key groups, reducing their reactivity. |

| Hydrolysis of Reactive Groups | Prepare stock solutions of reactive linkers (e.g., NHS esters) in anhydrous DMSO immediately before use.[1] Avoid aqueous buffers with high pH for extended periods if using hydrolytically sensitive linkers.[11] | NHS esters are susceptible to hydrolysis, especially at higher pH, which reduces the amount of active linker available for conjugation.[11] |

| Steric Hindrance Not Fully Overcome | If using a very short linker like PEG1, consider a slightly longer one (e.g., PEG2 or PEG4) to provide more separation. | While the goal is to use a short linker, a single PEG unit may not be sufficient to overcome significant steric clash in all cases.[1] |

| Oxidation of Thiols (for maleimide chemistry) | Pre-treat the biomolecule with a reducing agent like TCEP or DTT to ensure free sulfhydryl groups are available. It is crucial to remove the reducing agent before adding the maleimide-PEG linker.[1] | Cysteine residues can form disulfide bonds, rendering them unreactive to maleimides. Reduction breaks these bonds, making the thiols accessible. |

| Competing Reactions from Buffer Components | Use non-amine-containing buffers such as PBS, HEPES, or borate buffers for NHS ester reactions. Avoid Tris and glycine buffers.[11] | Buffers with primary amines will compete with the target biomolecule for reaction with the NHS ester, leading to lower yields.[11] |

Issue 2: Poor Solubility of the Conjugate

| Potential Cause | Troubleshooting Step | Explanation |

| Hydrophobic Payload | Use a longer PEG linker (e.g., PEG4, PEG8, or longer). | The hydrophilic nature of the PEG chain can help to counteract the hydrophobicity of the payload, improving the overall solubility of the conjugate.[2][3] |

| Aggregation of the Biomolecule | Optimize the buffer conditions (pH, ionic strength) during the conjugation and purification steps. | Changes in the surface properties of the biomolecule upon conjugation can sometimes lead to aggregation. |

| Insufficient PEGylation | Increase the molar excess of the PEG linker during the conjugation reaction to achieve a higher degree of labeling. | A higher density of PEG chains on the surface of the biomolecule can enhance its solubility. |

Experimental Protocols

General Protocol for Conjugation of a this compound-NHS Ester to a Protein

This protocol describes a general method for conjugating an NHS-ester functionalized short PEG linker to primary amines (e.g., lysine residues) on a protein.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound-NHS ester (or similar short-chain PEG-NHS ester)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Desalting column or dialysis equipment for purification

Procedure:

-

Prepare the Protein Solution:

-

Dissolve the protein in an amine-free buffer (e.g., PBS) at a concentration of 2-10 mg/mL.

-

Ensure the buffer does not contain primary amines like Tris or glycine.

-

-

Prepare the PEG Linker Stock Solution:

-

Immediately before use, dissolve the this compound-NHS ester in anhydrous DMSO to create a 10-50 mg/mL stock solution.

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the dissolved PEG linker to the protein solution.

-

Mix gently by pipetting or brief vortexing.

-

-

Incubation:

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The optimal time and temperature may need to be determined empirically for your specific system.

-

-

Purification:

-

Remove excess, unreacted PEG linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.

-

-

Characterization:

-

Confirm successful conjugation and assess the purity of the final product using techniques such as SDS-PAGE, mass spectrometry, or HPLC.

-

Visualizations

Caption: Workflow for NHS-Ester-PEG1 conjugation to a protein.

References

- 1. benchchem.com [benchchem.com]

- 2. precisepeg.com [precisepeg.com]

- 3. purepeg.com [purepeg.com]

- 4. Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. youtube.com [youtube.com]

- 9. Bioconjugation application notes [bionordika.fi]

- 10. lumiprobe.com [lumiprobe.com]

- 11. benchchem.com [benchchem.com]

Addressing the Hook Effect with Methyl Acetate-PEG1 Based PROTACs: A Technical Support Center

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) for addressing the "hook effect," a common challenge encountered in experiments involving Proteolysis Targeting Chimeras (PROTACs), with a particular focus on those utilizing a Methyl acetate-PEG1 based linker.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in the context of PROTAC experiments?

A1: The hook effect describes a paradoxical phenomenon where the degradation of the target protein by a PROTAC decreases at high concentrations.[1][2] This results in a characteristic bell-shaped dose-response curve, where maximum degradation is observed at an optimal PROTAC concentration, and further increases in concentration lead to reduced efficacy.[3][4]

Q2: What is the underlying cause of the hook effect?

A2: The hook effect arises from the formation of non-productive binary complexes at high PROTAC concentrations.[2][5] A PROTAC's function relies on forming a productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[6] However, at excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming binary complexes (Target-PROTAC or E3 Ligase-PROTAC).[2] These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex necessary for protein degradation.[2]

Q3: Why is the hook effect a concern for my research?

Q4: At what concentrations does the hook effect typically become apparent?

A4: The concentration at which the hook effect is observed can vary significantly depending on the specific PROTAC, the target protein, the recruited E3 ligase, and the cell line used.[2] However, it is often observed at micromolar (µM) concentrations, typically starting from 1 µM and becoming more pronounced at higher concentrations.[2] It is crucial to perform a wide dose-response experiment, spanning several orders of magnitude (e.g., from picomolar to high micromolar), to identify the optimal concentration for degradation and to detect the onset of the hook effect.[2][5]

Troubleshooting Guide

Problem 1: My dose-response curve for a this compound based PROTAC shows a bell shape, with degradation decreasing at high concentrations.

-

Likely Cause: You are observing the hook effect.[2]

-

Troubleshooting Steps:

-

Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of PROTAC concentrations, especially at the higher end where the effect is seen.[2]

-

Determine the Optimal Concentration: Identify the concentration that achieves the maximal degradation (Dmax) and use concentrations at or below this for subsequent experiments.[2]

-

Assess Ternary Complex Formation: Employ biophysical or cellular assays (e.g., NanoBRET, Co-Immunoprecipitation) to directly measure the formation of the ternary complex at different PROTAC concentrations.[2] A bell-shaped curve in these assays can confirm the hook effect.

-

Problem 2: My this compound based PROTAC shows weak or no degradation, even at high concentrations.

-

Likely Cause: It's possible your initial concentration range was too high and fell entirely within the hook effect region, or was too low to induce degradation.[2]

-

Troubleshooting Steps:

-

Test a Wider Concentration Range: It is recommended to test a very broad range of concentrations (e.g., 1 pM to 100 µM).[2]

-

Verify Target Engagement and Ternary Complex Formation: Before concluding that the PROTAC is inactive, confirm its ability to bind to the target protein and the E3 ligase and facilitate the formation of a ternary complex using appropriate assays.[2]

-

Check Cell Line and E3 Ligase Expression: Ensure that the cell line used expresses both the target protein and the recruited E3 ligase at sufficient levels.[2]

-

Optimize Incubation Time: The kinetics of degradation can vary. Perform a time-course experiment at a fixed, potentially optimal PROTAC concentration to determine the ideal incubation time.[2][8]

-

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from experiments with two different this compound based PROTACs to illustrate the hook effect.

Table 1: Dose-Response Data for Me-PEG1-PROTAC-A Exhibiting a Hook Effect

| Me-PEG1-PROTAC-A Concentration (nM) | % Target Protein Degradation |

| 0.1 | 10 |

| 1 | 40 |

| 10 | 88 |

| 100 | 95 (Dmax) |

| 1000 | 65 |

| 10000 | 30 |

Table 2: Comparison of DC50 and Dmax for Me-PEG1-PROTACs with and without a Pronounced Hook Effect

| PROTAC | DC50 (nM) | Dmax (%) | Hook Effect Observation |

| Me-PEG1-PROTAC-A | 8 | 95 | Pronounced hook effect observed above 100 nM. |

| Me-PEG1-PROTAC-B | 15 | 92 | Minimal hook effect up to 10 µM. |

Experimental Protocols

Protocol 1: Western Blotting for PROTAC-Mediated Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein following treatment with a this compound based PROTAC.

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of the PROTAC in cell culture medium. A wide concentration range (e.g., 1 pM to 10 µM) is recommended to identify the optimal concentration and observe any potential hook effect.[2] Include a vehicle-only control (e.g., DMSO).[2]

-

Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 4, 8, 16, 24 hours).[2]

-

-

Cell Lysis and Protein Quantification:

-

Western Blotting:

-

Normalize the protein amounts for each sample.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[1]

-

Block the membrane with 5% non-fat milk or BSA in TBST.[1]

-

Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.[1]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[1]

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.[1]

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.[5]

-

Normalize the target protein band intensity to a loading control (e.g., GAPDH, β-actin).[1]

-

Calculate the percentage of protein remaining relative to the vehicle control.[5]

-

Plot the percentage of protein degradation against the PROTAC concentration to determine the DC50 and Dmax.[5]

-

Protocol 2: NanoBRET™ Assay for Cellular Ternary Complex Formation

This protocol describes a method to measure the formation of the ternary complex in live cells.

-

Cell Preparation:

-

Co-transfect cells with plasmids encoding the target protein fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®.

-

-

Assay Setup:

-

Plate the transfected cells in a suitable assay plate.

-

Add the HaloTag® ligand (e.g., NanoBRET™ 618) to the cells and incubate.

-

Add the NanoBRET™ Nano-Glo® Vivazine Substrate to the cells.[2]

-

-

PROTAC Treatment and Measurement:

-

Data Analysis:

Visualizations

Caption: Mechanism of PROTAC action and the hook effect.

Caption: Troubleshooting workflow for the hook effect.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Automated Analysis of Complex Biphasic PROTAC Dose Response Data at Scale in Drug Development [genedata.com]

- 5. benchchem.com [benchchem.com]

- 6. blog.crownbio.com [blog.crownbio.com]

- 7. A Mechanistic Pharmacodynamic Modeling Framework for the Assessment and Optimization of Proteolysis Targeting Chimeras (PROTACs) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Enhancing the In-Vivo Stability of Methyl Acetate-PEG1 PROTACs

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in-vivo stability of Methyl acetate-PEG1 PROTACs.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic liabilities of a PROTAC featuring a this compound linker?

A1: The primary metabolic vulnerabilities of a this compound PROTAC are twofold. Firstly, the methyl acetate group is highly susceptible to rapid hydrolysis by esterase enzymes present in plasma and tissues, leading to the cleavage of the PROTAC molecule.[1] Secondly, the PEG1 (monoethylene glycol) linker, despite its short length, can be a target for oxidative metabolism by cytochrome P450 (CYP) enzymes, particularly CYP3A4, resulting in O-dealkylation.[2][3][4]

Q2: My this compound PROTAC shows excellent in-vitro potency but poor in-vivo efficacy. What could be the reason?

A2: A significant disconnect between in-vitro potency and in-vivo efficacy is often attributed to poor pharmacokinetic properties, primarily rapid clearance. For a this compound PROTAC, this is likely due to its in-vivo instability. The ester and short PEG components of the linker are prone to rapid metabolic degradation, leading to a short half-life and insufficient exposure of the intact PROTAC to the target tissue.[2][5]

Q3: How can I improve the in-vivo stability of my this compound PROTAC?

A3: To enhance in-vivo stability, consider the following strategies:

-

Linker Modification: Replace the metabolically labile methyl acetate and/or PEG1 linker with more stable alternatives. Incorporating rigid structures like piperazine, piperidine, or triazole rings can shield the molecule from metabolic enzymes.[2][6] Alkyl chains are another alternative to PEG linkers.[6]

-

Steric Hindrance: Introducing bulky groups near the ester bond can provide steric hindrance, potentially reducing the rate of hydrolysis by esterases.[7]

-

Formulation Strategies: Employing formulation techniques such as amorphous solid dispersions or lipid-based formulations can improve solubility and potentially protect the PROTAC from rapid metabolism.[8]

Q4: What is the "hook effect" and how does it relate to in-vivo stability?

A4: The "hook effect" describes a phenomenon where the efficacy of a PROTAC decreases at higher concentrations. This occurs when the PROTAC forms binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation. While not directly a stability issue, rapid metabolism can lead to fluctuating and potentially high local concentrations of the PROTAC, which might contribute to observing a hook effect.

Troubleshooting Guide

| Problem | Potential Cause | Suggested Solution |

| Low in-vivo efficacy despite good in-vitro potency | Poor metabolic stability of the this compound linker leading to rapid clearance.[2] | 1. Perform a pharmacokinetic study to determine the in-vivo half-life of the PROTAC. 2. Synthesize analogs with more stable linkers (e.g., replacing the ester with an amide, or the PEG with an alkyl chain or a more rigid moiety like piperazine).[2][6] 3. Evaluate different formulation strategies to enhance exposure.[8] |

| High variability in experimental results | Degradation of the PROTAC during sample collection, processing, or analysis. | 1. Add esterase inhibitors to blood samples immediately upon collection. 2. Optimize LC-MS/MS parameters to minimize in-source fragmentation.[2] 3. Ensure consistent and rapid sample processing on ice. |

| Observed metabolites correspond to linker cleavage | Hydrolysis of the methyl acetate ester bond by plasma or tissue esterases.[1] Oxidation of the PEG1 linker by CYP enzymes.[3] | 1. Confirm the site of metabolism through metabolite identification studies. 2. Redesign the linker to replace the labile moieties. Consider amide isosteres for the ester.[9][10][11][12][13] |

Quantitative Data Summary

The following table summarizes the half-life of representative PROTACs with different linker types to illustrate the impact of linker composition on stability. Note that specific data for a this compound PROTAC is not publicly available and the data below serves as a general guide.

| PROTAC (Target-Linker-E3 Ligase) | Linker Type | In-vitro/In-vivo System | Half-life (t½) | Reference |

| Representative Ester-linked PROTAC | Ester-containing | Human Plasma | Variable, can be short without steric hindrance | [7] |

| Representative PEG-linked PROTAC | PEG | Human Hepatocytes | Can be rapidly metabolized | [3] |

| PROTAC with Piperazine-containing linker | Rigid linker | In-vivo (animal model) | Generally improved compared to flexible linkers | [5] |

Experimental Protocols

Protocol 1: In-vitro Metabolic Stability in Liver Microsomes

Objective: To assess the metabolic stability of a this compound PROTAC in the presence of liver microsomes.

Materials:

-

This compound PROTAC stock solution (e.g., 10 mM in DMSO)

-

Pooled human or mouse liver microsomes

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) with an internal standard

-

LC-MS/MS system

Procedure:

-

Prepare a working solution of the PROTAC in phosphate buffer (final concentration typically 1 µM).

-

In a 96-well plate, add the PROTAC working solution and liver microsomes.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold ACN containing an internal standard.

-

Centrifuge the plate to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent PROTAC.

-

Calculate the in-vitro half-life (t½) and intrinsic clearance (CLint).

Protocol 2: Plasma Stability Assay

Objective: To evaluate the stability of a this compound PROTAC in plasma, primarily assessing susceptibility to esterase-mediated hydrolysis.

Materials:

-

This compound PROTAC stock solution

-

Freshly collected human or mouse plasma (containing esterases)

-

Control buffer (e.g., PBS)

-

Acetonitrile (ACN) with an internal standard

-

LC-MS/MS system

Procedure:

-

Spike the PROTAC into plasma and control buffer at a final concentration (e.g., 1 µM).

-

Incubate the samples at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma/buffer sample.

-

Immediately quench the reaction and precipitate proteins by adding cold ACN with an internal standard.

-

Vortex and centrifuge the samples.

-

Analyze the supernatant by LC-MS/MS to determine the concentration of the intact PROTAC.

-

Compare the degradation rate in plasma versus the control buffer to determine the contribution of plasma enzymes (esterases) to the PROTAC's instability.

Visualizations

Caption: Experimental workflow for assessing the in-vivo stability of PROTACs.

Caption: Potential metabolic pathways of a this compound PROTAC.

References

- 1. In vitro hydrolysis of methyl acetate, a limitation in application of head-space gas-chromatography in biological monitoring of exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. researchgate.net [researchgate.net]

- 6. precisepeg.com [precisepeg.com]

- 7. researchgate.net [researchgate.net]

- 8. sygnaturediscovery.com [sygnaturediscovery.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

Technical Support Center: Optimizing Ternary Complex Stability with PEG Linkers

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for experiments involving Proteolysis Targeting Chimeras (PROTACs) and the optimization of ternary complex stability, with a focus on the role of PEG-based linkers like Methyl acetate-PEG1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in a PROTAC?

A1: this compound is a chemical linker used in the synthesis of PROTACs.[1][2][3] PROTACs are heterobifunctional molecules designed to bring a target Protein of Interest (POI) and an E3 ubiquitin ligase into close proximity.[4] The PROTAC molecule consists of three parts: a ligand that binds the POI, a ligand that recruits an E3 ligase, and a linker that connects the two. The this compound serves as this linker, providing a flexible bridge between the two binding moieties.[1][2]

Q2: How does the linker, such as this compound, impact ternary complex stability?

A2: The linker is a critical determinant of ternary complex stability and overall PROTAC efficiency.[4][] Its length, composition, and attachment points influence the ability of the POI and E3 ligase to bind to the PROTAC simultaneously and form a productive complex.[4][6] A well-designed linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, which can significantly stabilize the ternary complex.[7] Conversely, a poorly optimized linker can lead to steric hindrance or an unfavorable orientation, reducing complex stability.[8]

Q3: What is "cooperativity" in the context of ternary complex formation and why is it important?

A3: Cooperativity describes the influence that the binding of the first protein (e.g., the POI) to the PROTAC has on the binding of the second protein (e.g., the E3 ligase).[7][9]

-

Positive cooperativity (α > 1) occurs when the formation of the initial binary complex (e.g., POI-PROTAC) increases the affinity for the second protein. This is often a key driver for potent protein degradation as it promotes the formation of a stable ternary complex.[][7]

-

Negative cooperativity (α < 1) means the formation of the binary complex hinders the binding of the second protein, leading to reduced complex stability.[] The stability and kinetic properties of the ternary complex are critical to the effectiveness of the PROTAC.[]

Q4: What is the "hook effect" and how does it relate to ternary complex experiments?

A4: The "hook effect" is a phenomenon observed in many PROTAC-induced ternary complex assays where the formation of the ternary complex decreases at high PROTAC concentrations.[10][11] This occurs because excess PROTAC molecules saturate both the target protein and the E3 ligase independently, forming binary complexes (POI-PROTAC and E3-PROTAC) that cannot assemble into the desired ternary complex.[11][12] It is crucial to perform a full titration of the PROTAC to identify the optimal concentration range for ternary complex formation and avoid the hook effect.[12]

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Weak or no signal in ternary complex assay (e.g., AlphaLISA, FRET) | 1. Ineffective ternary complex formation due to poor linker choice. 2. "Hook effect" from excessive PROTAC concentration.[10][12] 3. One or both proteins are aggregated or misfolded. 4. Low binding affinity of one or both ligands. | 1. Synthesize and test PROTACs with different linker lengths and compositions (e.g., vary the number of PEG units). 2. Perform a wide titration of the PROTAC concentration to find the optimal window for complex formation.[12] 3. Check protein quality using size-exclusion chromatography (SEC) or dynamic light scattering (DLS). 4. Confirm binary binding of each PROTAC ligand to its respective protein target using assays like SPR or ITC.[13] |

| High background signal in proximity-based assays | 1. Non-specific binding of assay components. 2. Aggregation of proteins or the PROTAC. 3. Inappropriate antibody or tag pairs for detection. | 1. Include control experiments with a non-binding PROTAC analog or non-specific proteins.[8] 2. Centrifuge the PROTAC solution before use; check for protein aggregation.[8] 3. Ensure your donor and acceptor pairs are specific to the tags on your proteins and test for cross-reactivity.[8] |

| Inconsistent or non-reproducible results | 1. Pipetting errors, especially with small volumes of DMSO-dissolved PROTACs. 2. Variability in protein batches or activity. 3. Inconsistent incubation times or temperatures. | 1. Use calibrated pipettes and prepare serial dilutions carefully. Ensure DMSO concentrations are matched across all relevant samples.[13] 2. Qualify each new batch of protein for purity and binding activity. 3. Follow a standardized protocol with precise timing and temperature control for all steps. |

| Binary binding is strong, but ternary complex formation is weak | 1. The linker does not allow for a productive conformation. 2. Negative cooperativity between the proteins.[] 3. Steric hindrance between the POI and E3 ligase. | 1. Test PROTACs with different linker attachment points on the ligands or vary linker length and rigidity.[6] 2. Quantify cooperativity using SPR or ITC. If highly negative, a significant redesign of the PROTAC may be necessary. 3. Use computational modeling to predict potential clashes and guide the design of a new linker.[14] |

Data Presentation: Linker Effects on Ternary Complex Stability

The following tables summarize hypothetical data illustrating how modifying the PEG linker length in a PROTAC series can impact binary and ternary complex affinities, as well as cooperativity.

Table 1: Binary Binding Affinities (KD)

| PROTAC | Linker Composition | KD for POI (nM) | KD for E3 Ligase (nM) |

| PROTAC-A | This compound | 25 | 150 |

| PROTAC-B | Methyl acetate-PEG3 | 27 | 145 |

| PROTAC-C | Methyl acetate-PEG5 | 24 | 155 |

| PROTAC-D | Alkyl C8 (non-PEG) | 26 | 152 |

Note: Minor changes in linker length are not expected to significantly alter the intrinsic binary affinities of the warhead and E3 ligand.

Table 2: Ternary Complex Affinity and Cooperativity

| PROTAC | Ternary Complex KD (nM) | Cooperativity (α) | Degradation (DC50, nM) |

| PROTAC-A | 120 | 1.25 | 200 |

| PROTAC-B | 15 | 10.0 | 25 |

| PROTAC-C | 95 | 1.6 | 150 |

| PROTAC-D | 250 | 0.6 | >1000 |

This data illustrates a common trend where an optimal linker length (PROTAC-B) leads to high positive cooperativity, a more stable ternary complex (lower KD), and more potent cellular degradation (lower DC50).

Visualizations

Caption: PROTAC Mechanism of Action.

Caption: Experimental workflow for PROTAC evaluation.

Caption: Troubleshooting logic for weak ternary complex formation.

Experimental Protocols

Protocol 1: Ternary Complex Formation by AlphaLISA

This protocol provides a general framework for assessing the formation of a GST-tagged Protein of Interest (POI) and a FLAG-tagged E3 ligase complex induced by a PROTAC.

Materials:

-

GST-tagged POI

-

FLAG-tagged E3 Ligase

-

PROTAC stock solution (e.g., 10 mM in DMSO)

-

AlphaLISA Assay Buffer

-

Anti-GST AlphaLISA Acceptor beads

-

Anti-FLAG AlphaLISA Donor beads

-

384-well shallow-well microplate

-

AlphaLISA-compatible plate reader

Procedure:

-

Reagent Preparation:

-

Thaw protein stocks on ice.

-

Prepare serial dilutions of the PROTAC in AlphaLISA Assay Buffer. It is critical to perform a broad titration (e.g., from 100 µM to 1 pM) to identify the optimal concentration and observe any potential "hook effect".[12]

-

Dilute the GST-POI and FLAG-E3 Ligase to their final working concentrations in Assay Buffer. Optimal concentrations should be determined empirically but often range from 5-50 nM.

-

-

Assay Assembly:

-

Add 5 µL of the PROTAC dilution to each well.

-

Add 5 µL of the GST-POI solution to each well.

-

Add 5 µL of the FLAG-E3 Ligase solution to each well.

-

Incubate for 60 minutes at room temperature, protected from light.

-

-

Bead Addition:

-

Add 5 µL of the Anti-GST Acceptor bead suspension to each well.

-

Add 5 µL of the Anti-FLAG Donor bead suspension to each well.

-

Incubate for 60 minutes at room temperature in the dark.

-

-

Data Acquisition:

-

Read the plate on an AlphaLISA-compatible plate reader. The signal generated is proportional to the amount of ternary complex formed.

-

Protocol 2: Ternary Complex Kinetics by Surface Plasmon Resonance (SPR)

This protocol describes immobilizing the E3 ligase to measure the binding of the PROTAC and the subsequent recruitment of the POI to form the ternary complex.

Materials:

-

SPR instrument and sensor chip (e.g., CM5)

-

FLAG-tagged E3 Ligase

-

Anti-FLAG antibody for capture

-

Protein of Interest (POI)

-

PROTAC stock solution

-

SPR running buffer (e.g., HBS-EP+)

Procedure:

-

Chip Preparation:

-

Immobilize the anti-FLAG antibody on the sensor chip surface using standard amine coupling chemistry.

-

-

E3 Ligase Capture:

-

Inject the FLAG-E3 Ligase over the prepared surface to achieve a stable capture level.

-

-

Binary Binding Analysis (PROTAC to E3):

-

Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding kinetics (ka and kd) and affinity (KD).

-

-

Ternary Complex Analysis:

-

Prepare solutions of the PROTAC at a fixed concentration (ideally at or near its KD for the E3 ligase) with varying concentrations of the POI.

-

Inject these solutions over the immobilized E3 ligase surface. The increase in response compared to the PROTAC-only injection represents the binding of the POI to form the ternary complex.

-

Alternatively, co-inject a fixed concentration of POI and a titration of the PROTAC.

-

-

Data Analysis:

-

Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding or steady-state affinity) to determine the kinetic and affinity parameters for both binary and ternary interactions.

-

Calculate the cooperativity factor (α) by comparing the binary and ternary binding affinities.[7]

-

Protocol 3: Ternary Complex Thermodynamics by Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile (KD, ΔH, stoichiometry) of the interactions.

Materials:

-

Isothermal Titration Calorimeter

-

Protein of Interest (POI)

-

E3 Ligase

-

PROTAC stock solution

-

Dialysis buffer

Procedure:

-

Sample Preparation:

-

Dialyze all proteins extensively against the same buffer to minimize buffer mismatch effects.[13]

-

Prepare a concentrated stock of the PROTAC and dissolve it in the final dialysis buffer, ensuring the final DMSO concentration is low (<1-2%) and matched in both the syringe and cell solutions.

-

Determine accurate concentrations of all components.

-

-

Binary Titrations:

-

Titrate the PROTAC into the POI solution to determine the binary binding thermodynamics.

-

In a separate experiment, titrate the PROTAC into the E3 ligase solution to determine its binary binding thermodynamics.

-

-

Ternary Titration:

-

To measure the affinity of the POI to the pre-formed PROTAC-E3 complex, fill the ITC cell with the E3 ligase and the PROTAC (at a concentration that ensures saturation of the E3).

-

Fill the syringe with the POI.

-

Titrate the POI into the E3-PROTAC solution.

-

-

Data Analysis:

-

Integrate the heat changes for each injection and fit the data to a suitable binding model.

-

The affinity determined in the ternary titration (KD,ternary) can be compared to the binary affinity of the POI for the PROTAC (KD,binary) to calculate the cooperativity.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. precisepeg.com [precisepeg.com]

- 6. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. diva-portal.org [diva-portal.org]

- 12. resources.revvity.com [resources.revvity.com]